

# An In-depth Technical Guide to 5-Bromonaphthalen-2-ol

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## Compound of Interest

Compound Name: 5-Bromonaphthalen-2-ol

Cat. No.: B048030

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CAS Number: 116632-05-4 Synonyms: 5-Bromo-2-naphthol

This guide provides a comprehensive technical overview of **5-Bromonaphthalen-2-ol**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the compound's chemical properties, a detailed and field-proven synthesis protocol, spectroscopic characterization, reactivity, and safety considerations, offering a holistic understanding for its effective utilization in research and development.

## Introduction and Significance

**5-Bromonaphthalen-2-ol** is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on different rings. This arrangement makes it a valuable precursor for the synthesis of a variety of more complex molecules. The regioselective synthesis of such disubstituted naphthalenes can be challenging, which underscores the importance of reliable synthetic routes to this compound.<sup>[1][2]</sup> The bromine atom serves as a versatile handle for various cross-coupling reactions, while the hydroxyl group can be functionalized in numerous ways, making **5-Bromonaphthalen-2-ol** a strategic building block in the construction of diverse molecular architectures. Its derivatives have potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors, and in the synthesis of functional materials like azo dyes.<sup>[3][4]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromonaphthalen-2-ol** is presented in the table below.

Property	Value	Source(s)
CAS Number	116632-05-4	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrO	<a href="#">[5]</a>
Molecular Weight	223.07 g/mol	
Appearance	White solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	110-111 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	353.8 ± 15.0 °C (Predicted)	<a href="#">[6]</a>
Density	1.614 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[6]</a>
Purity	Typically ≥95%	
Storage	Sealed in a dry environment at room temperature.	<a href="#">[6]</a>

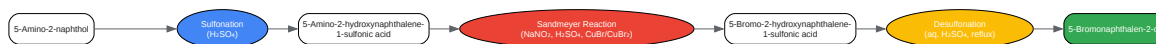
## Synthesis of 5-Bromonaphthalen-2-ol

The most direct and well-documented synthesis of **5-Bromonaphthalen-2-ol** proceeds from 5-amino-2-naphthol via a three-step process involving sulfonation, a Sandmeyer reaction, and subsequent desulfonation.[\[1\]](#)[\[2\]](#) The introduction of a sulfonic acid group at the 1-position is a critical step, serving as both a protecting and an activating group. It deactivates the naphthalene ring sufficiently to allow for a successful Sandmeyer reaction and blocks the highly reactive 1-position from unwanted side reactions like azo coupling.[\[1\]](#)[\[2\]](#)

## Synthetic Workflow

The overall synthetic scheme is depicted below.

Synthesis Workflow for 5-Bromonaphthalen-2-ol

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Caption: Synthesis Workflow for **5-Bromonaphthalen-2-ol**.

## Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.<sup>[1][2]</sup>

### Step 1: Sulfonation of 5-Amino-2-naphthol

- Grind 5-amino-2-naphthol (104 mmol) to a fine powder and heat to 55°C under a nitrogen atmosphere.
- Rapidly add sulfuric acid (389 mmol) in one portion and mix thoroughly with the solid. The mixture will become solid within approximately 15 minutes as the product, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, precipitates.
- Allow the reaction to proceed for the specified time, avoiding excess reaction time to prevent over-sulfonation.

Causality: Using a minimal amount of neat sulfuric acid ensures the formation of the monosulfonated product which precipitates from the reaction medium, driving the reaction to completion and preventing further sulfonation.<sup>[1]</sup>

### Step 2: Sandmeyer Reaction

- Dissolve the crude 5-amino-2-hydroxynaphthalene-1-sulfonic acid (46.5 mmol), sodium hydroxide (48.0 mmol), and sodium nitrite (46.4 mmol) in water.

- This solution containing the diazonium salt is then added to a mixture of cuprous bromide (CuBr, 46.7 mmol), cupric bromide (CuBr<sub>2</sub>, 46.6 mmol), and hydrobromic acid (HBr) in water. Recent studies suggest that an equimolar ratio of CuBr and CuBr<sub>2</sub> is more effective than using CuBr in excess.<sup>[1]</sup>
- Warm the reaction mixture to 70°C for one hour.
- After cooling, saturate the filtrate with sodium chloride to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
- Collect the solid by suction filtration and air-dry. This crude product is used in the next step without further purification.

Causality: The sulfonic acid group makes the diazonium intermediate a better electron acceptor, facilitating the electron transfer from Cu(I), which is the rate-determining step in the Sandmeyer reaction.<sup>[1]</sup> Using sulfuric acid to generate nitrous acid avoids the incorporation of chloride into the final product.<sup>[1]</sup>

### Step 3: Desulfonation

- Mix the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (36.7 mmol) with 20% aqueous sulfuric acid (250 mL).
- Heat the slurry to reflux for 20 minutes.
- After cooling, extract the product with diethyl ether (3 x 200 mL).
- Combine the ether layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.
- Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to yield 5-bromo-2-naphthol as a white solid.

Causality: The sulfonic acid group, having served its purpose, is readily removed by heating in dilute aqueous acid, yielding the final desired product.<sup>[1][2]</sup>

## Spectroscopic Characterization

The structural elucidation of **5-Bromonaphthalen-2-ol** is confirmed by various spectroscopic techniques. The key data are summarized below.

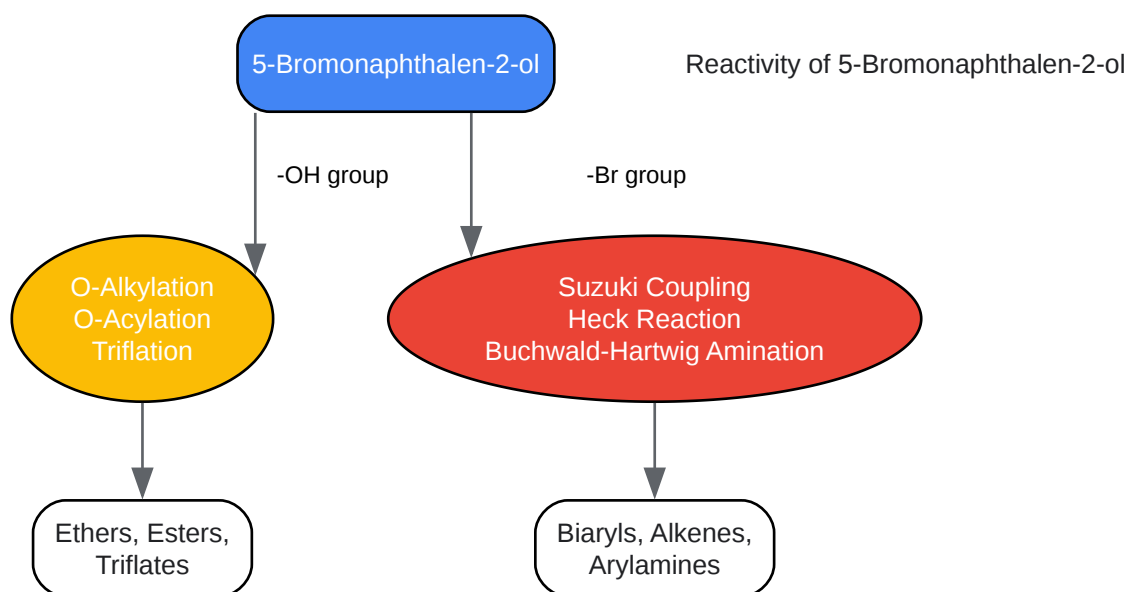
Technique	Data
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ = 8.16 (d, $J$ =8.1 Hz, 1H), 7.64 (d, $J$ =9.2 Hz, 1H), 7.61 (d, $J$ =7.6 Hz, 1H), 7.26 (dd, $J$ =8.1, 7.6 Hz, 1H), 7.20 (dd, $J$ =9.2, 2.4 Hz, 1H), 7.15 (d, $J$ =2.4 Hz, 1H), 5.05 (s, 1H, -OH).[1][2]
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18.[2]
IR (Nujol, $\text{cm}^{-1}$ )	3200 (O-H stretch), 1503, 1464, 1378, 861, 812, 771, 740.[2]
High-Resolution MS (ESI)	Found $[\text{M-H}]^-$ 220.96077, $\text{C}_{10}\text{H}_6\text{BrO}$ requires 220.96020.[2]

## Reactivity and Applications

**5-Bromonaphthalen-2-ol** is a bifunctional molecule, and its reactivity is dictated by the hydroxyl group and the bromo substituent.

- Hydroxyl Group Reactivity:** The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.
- Bromo Group Reactivity:** The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, alkyl, and amino groups at the 5-position.

This dual reactivity makes **5-Bromonaphthalen-2-ol** a valuable starting material for synthesizing complex molecular scaffolds. For instance, it is a key precursor for the synthesis of certain Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for specific types of cancer.[4] Additionally, it can be used in the synthesis of azo-azoimine dyes.[3]



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Caption: Reactivity of **5-Bromonaphthalen-2-ol**.

## Safety and Handling

**5-Bromonaphthalen-2-ol** is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8] Work should be conducted in a well-ventilated fume hood.[9]
- Incompatible Materials: Strong oxidizing agents and strong bases.[7]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7][8]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.[7][8]

## Conclusion

**5-Bromonaphthalen-2-ol** is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, characterized physicochemical properties, and dual reactivity make it an important intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

## References

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